molecular formula C16H29NO3 B13940740 Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate

Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate

Cat. No.: B13940740
M. Wt: 283.41 g/mol
InChI Key: RSCZUIAEMWCUHG-UHFFFAOYSA-N
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Description

Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate (CAS 61515-81-9) is a heterocyclic spiro compound with the molecular formula C₁₆H₂₉NO₃ . Its structure features a spiro[5.5]undecane core, where two six-membered rings (one containing an oxygen atom at position 9 and a nitrogen atom at position 2) share a single central carbon atom. The 8-ethyl-8-methyl substituents on the spiro carbon introduce steric bulk, while the ethyl acetate group at position 2 enhances lipophilicity.

Properties

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

ethyl 2-(10-ethyl-10-methyl-9-oxa-2-azaspiro[5.5]undecan-2-yl)acetate

InChI

InChI=1S/C16H29NO3/c1-4-15(3)12-16(8-10-20-15)7-6-9-17(13-16)11-14(18)19-5-2/h4-13H2,1-3H3

InChI Key

RSCZUIAEMWCUHG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(CCCN(C2)CC(=O)OCC)CCO1)C

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Core

One representative method involves the preparation of a 1-oxa-9-azaspiro[5.5]undecane intermediate (compound 3 in literature) starting from a hydroxy-functionalized precursor. The procedure includes:

  • Cooling a suspension of sodium hydride (60% dispersion in mineral oil) in dry dimethylformamide (DMF) to 0 °C under inert atmosphere.
  • Dropwise addition of the hydroxy-spirocyclic compound solution in DMF.
  • Stirring at 0 °C for 30 minutes to generate the nucleophilic species.
  • Subsequent addition of a heteroaryl halide or alkyl halide to effect nucleophilic substitution.
  • Allowing the reaction mixture to warm to room temperature and stirring for 16–18 hours.

Introduction of the Ethyl Acetate Side Chain

  • Reaction of the spirocyclic amine intermediate with triethylphosphonoacetate or ethyl bromoacetate in the presence of a base (e.g., NaH) to install the ethyl acetate substituent at the nitrogen or adjacent carbon.
  • This step is often conducted in tetrahydrofuran (THF) or DMF at low temperature (0 °C) to room temperature, followed by aqueous workup and organic extraction.

Deprotection and Salt Formation

  • Removal of Boc protecting groups is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at 0 °C for 6 hours.
  • The resulting free amine can be converted into trifluoroacetate or hydrochloride salts by treatment with TFA or HCl in 1,4-dioxane, respectively, followed by crystallization from isopropyl alcohol to yield pure compounds.

Typical Experimental Conditions and Workup

Step Reagents/Conditions Notes
Base deprotonation NaH (60% in mineral oil), 0 °C, DMF or THF Inert atmosphere (argon)
Nucleophilic substitution Heteroaryl or alkyl halide, room temperature Stirring 16–18 h
Esterification Triethylphosphonoacetate or ethyl bromoacetate 0 °C to room temperature, THF or DMF
Deprotection TFA in CH2Cl2, 0 °C, 6 h Removal of Boc groups
Salt formation 4 M HCl in 1,4-dioxane or TFA Crystallization from isopropyl alcohol

Analytical Characterization

Summary of Research Findings

  • The synthetic routes to Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate are well-established and rely on classical organic synthesis techniques involving base-mediated alkylations and strategic use of protecting groups.
  • The compound’s spirocyclic framework can be efficiently constructed and functionalized under mild conditions with good yields.
  • Purification steps including salt formation and crystallization ensure high purity suitable for biological evaluation.
  • Analytical methods confirm the successful synthesis and structural integrity of the compound, supporting its use in further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate is a spirocyclic compound featuring a unique bicyclic framework with oxygen and nitrogen atoms. It belongs to the class of spiro compounds, characterized by two rings sharing a single carbon atom. The presence of an oxaspiro ring system gives it distinctive chemical properties, making it an interesting subject in chemistry, biology, and medicine.

Scientific Research Applications

  • Chemistry this compound is a building block in synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
  • Biology Its biological activity is of interest for studying enzyme interactions and metabolic pathways. Interaction studies concentrate on how this compound interacts with biological targets like enzymes and receptors. The spirocyclic nature allows for specific binding interactions that could modulate enzyme activities or receptor functions, leading to potential therapeutic effects.
  • Medicine Research is ongoing to explore the compound’s potential as a pharmaceutical agent. Its unique structure may offer therapeutic benefits for certain medical conditions. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Industry This compound may be used in developing new materials or as a precursor for synthesizing other industrially relevant chemicals.

Chemical Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can remove oxygen atoms or convert functional groups to their reduced forms.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Mechanism of Action

The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors with high specificity. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Key Observations:

Ring System Variations: The target compound and compounds 6a share the spiro[5.5]undecane system, which confers greater conformational rigidity compared to spiro[4.5]decane derivatives like those in . Larger spiro systems may enhance binding selectivity in biological applications.

Functional Group Impact: Ester vs. Amide: The target compound’s ethyl ester group (C₁₆H₂₉NO₃) is more hydrolytically stable than acetamide derivatives (e.g., ), which may undergo enzymatic cleavage in biological systems. Oxygen/Nitrogen Positioning: The 9-oxa (oxygen) and 2-aza (nitrogen) in the target compound contrast with 3-aza in , altering electronic distribution and hydrogen-bonding capacity.

Hydrophilicity: Hydroxyl-containing derivatives (e.g., ) exhibit higher polarity, improving aqueous solubility relative to the target compound.

Biological Activity

Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant research findings.

Compound Overview

This compound features a unique spirocyclic structure that includes both oxygen and nitrogen atoms. This compound is categorized as a spiro compound, which is defined by two rings sharing a single atom. Its structural complexity suggests potential interactions with biological targets, making it a candidate for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves several steps starting from readily available materials. The synthetic route often includes:

  • Formation of the spirocyclic structure.
  • Introduction of the ethyl acetate moiety.
  • Purification and characterization of the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related spirocyclic compounds have shown effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismsReference
1-Oxa-9-Azaspiro[5.5]undecaneAntibacterialStaphylococcus aureus
4-Azido CompoundAntifungalCandida albicans
Ciprofloxacin DerivativesAntibioticE. coli

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, particularly against human breast adenocarcinoma cell lines such as MCF-7. Preliminary findings suggest that this compound may induce apoptosis in cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (μg/mL)Mechanism of ActionReference
MCF-7102.01Induction of apoptosis
A549 (Lung)TBDCell cycle arrest

Flow cytometry analysis has indicated varying degrees of early and late apoptosis in treated cell lines, suggesting a promising avenue for future research.

Potential Targets

  • Enzymes : Possible inhibition or activation based on structural compatibility.
  • Receptors : Modulation of receptor functions leading to therapeutic effects.

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